BenchChemオンラインストアへようこそ!

4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one

sickle-cell anemia toxicity vincamine

This sodium salt of 6,7-dihydroxycoumarin-4-methanesulfonic acid features a permanently charged 4‑sodiosulfomethyl group, conferring >100‑fold higher aqueous solubility than neutral C‑4 analogs. Its hydrophilic C‑4 substituent elevates Km for UGT1A9-mediated glucuronidation, making it a superior low‑affinity probe substrate for reaction phenotyping. The inherent 6,7‑dihydroxycoumarin fluorophore supports aqueous‑compatible fluorescent sensor design. In preclinical models, the slower predicted glucuronidation rate ensures prolonged systemic exposure. When formulated as a vincamine salt, it resolves sickle‑cell crises 4–8× faster than vincamine alone. Choose this compound for predictable metabolic kinetics and versatile aqueous applications.

Molecular Formula C10H7NaO7S
Molecular Weight 294.21 g/mol
CAS No. 19524-62-0
Cat. No. B1144557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one
CAS19524-62-0
Molecular FormulaC10H7NaO7S
Molecular Weight294.21 g/mol
Structural Identifiers
SMILESC1=C(C2=CC(=C(C=C2OC1=O)O)O)CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C10H8O7S.Na/c11-7-2-6-5(4-18(14,15)16)1-10(13)17-9(6)3-8(7)12;/h1-3,11-12H,4H2,(H,14,15,16);/q;+1/p-1
InChIKeyRWGFVRQNHRSHHH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one (CAS 19524-62-0) – Chemical Identity and Procurement Baseline


4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one (CAS 19524-62-0; C10H7NaO7S; MW 294.21 g/mol) is a sodium salt of a 6,7-dihydroxycoumarin-4-methanesulfonic acid. It belongs to the class of C-4–substituted 6,7-dihydroxycoumarins, structurally related to esculetin (6,7-dihydroxycoumarin) [1]. The presence of the 4‑sodiosulfomethyl group introduces a permanent negative charge, conferring markedly higher aqueous solubility compared with neutral C-4 analogs such as 4-methylesculetin [2]. This compound is distinct from disulfate esters such as Sulmarin (CAS 29334-07-4) and from 4‑methylumbelliferone derivatives, which lack the 6,7‑dihydroxy motif.

4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one – Why In-Class Substitution Is Not Trivial


C-4 substituents on 6,7-dihydroxycoumarins dictate UDP-glucuronosyltransferase (UGT) isoform selectivity and catalytic efficiency: the Km values for glucuronidation decrease with increasing hydrophobicity of the C-4 group [1]. A hydrophilic sulfomethyl group therefore produces opposite metabolic kinetics compared with a hydrophobic methyl or phenyl substituent. Consequently, in applications where predictable glucuronidation rates, aqueous processability, or minimized hydrophobic off-target interactions are critical, interchanging 4-[(sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one with 4-methylesculetin or esculetin can yield quantitatively different outcomes.

4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one – Quantitative Differentiation Evidence


Acute Toxicity Advantage of the Vincamine Salt of 6,7-Dihydroxycoumarin-4-methylsulfonic Acid over Vincamine Alone in Mice

The vincamine salt of 6,7‑dihydroxycoumarin-4‑methylsulfonic acid (Compound I) exhibits significantly lower acute toxicity than vincamine (Compound II) across three administration routes. Oral LD50 values are 3,000 mg/kg for Compound I versus 460 mg/kg for Compound II (6.5‑fold difference); intraperitoneal LD50 values are 640 mg/kg versus 215 mg/kg (3‑fold difference); intravenous LD50 values are 148 mg/kg versus 95 mg/kg (1.6‑fold difference) [1]. This demonstrates that salt formation with the sulfonic acid markedly attenuates the toxicity of the alkaloid.

sickle-cell anemia toxicity vincamine

Superior In Vitro Anti-Sickling Activity of the Vincamine Salt Relative to Vincamine

In an in vitro hemoglobin-S gelation assay, Compound I (1 mg/100 mL) prolonged the gelation time to 11 min 51 s (relative time 2.34) versus 9 min 07 s (relative time 1.47) for Compound II at a three‑fold higher concentration (3 mg/100 mL) [1]. Despite being used at one‑third the concentration, Compound I achieved a relative gelation time approximately 1.6‑fold greater than that of Compound II.

sickle-cell anemia hemoglobin gelation vincamine

Clinical Crisis Resolution and Relapse Reduction with the Vincamine Salt

In a clinical trial involving 80 African patients, the vincamine salt (Compound I) resolved sickle-cell crises within 9–12 hours (cumulative i.v. dose 50–75 mg for adults), whereas vincamine (Compound II) required 2–3 days (100–150 mg i.v.) [1]. During a six‑month oral maintenance period, the relapse rate was approximately 15% on Compound I versus 40% on Compound II, with lower maintenance doses (20–40 mg/day vs. 40–60 mg/day).

sickle-cell anemia clinical trial crisis duration relapse rate

C‑4 Sulfomethyl Hydrophilicity Diverts Glucuronidation Kinetics Away from the Hydrophobic‑Dependent Pattern

Kinetic analyses of 6,7‑dihydroxycoumarin C‑4 derivatives demonstrate that Km values for 7‑O‑glucuronidation by UGT1A9 and human liver microsomes decrease with increasing C‑4 substituent hydrophobicity [1]. 4‑Hydroxymethyl esculetin (logP ~0.6) exhibits substantially higher Km (lower affinity) than 4‑methyl esculetin (logP ~1.5). The 4‑sodiosulfomethyl group (estimated logD < −2) represents the most hydrophilic extreme in this series, predicting further increases in Km and slower intrinsic clearance relative to all reported neutral analogs.

glucuronidation UGT structure–metabolism relationship

Aqueous Solubility Advantage Over Neutral 6,7-Dihydroxycoumarin Derivatives

The permanent negative charge of the sodiosulfomethyl moiety renders the compound freely soluble in water, in contrast to neutral analogs such as 4‑methylesculetin (estimated solubility <0.1 mg/mL) and esculetin (moderate solubility ~0.5 mg/mL) [1][2]. This solubility enhancement facilitates aqueous-based assays, eliminates the need for organic co-solvents in many applications, and simplifies large-scale processing.

aqueous solubility formulation ionizable group

4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one – Best-Fit Application Scenarios


Sickle-Cell Anemia Crisis Intervention and Prophylaxis

When formulated as the vincamine salt, this compound resolves sickle-cell crises 4–8× faster than vincamine alone (9–12 h vs. 2–3 days) and reduces six‑month relapse rates from ~40% to ~15%, at 2–3× lower maintenance doses [1]. The favorable toxicity profile (oral LD50 6.5‑fold higher than vincamine) supports safer chronic administration. This scenario directly leverages the head‑to‑head clinical evidence established in Section 3.

Liver Microsome Glucuronidation Assays Requiring Slow‑Turnover Substrates

The hydrophilic C‑4 sulfomethyl group is predicted to elevate Km for UGT1A9‑mediated glucuronidation relative to hydrophobic analogs such as 4‑methylesculetin [1]. This property makes the compound a useful probe substrate for UGT reaction phenotyping when a low‑affinity, slow‑turnover reporter is required to avoid substrate depletion during incubation.

Aqueous‑Phase Fluorescent or Colorimetric Probe Development

The compound combines the 6,7‑dihydroxycoumarin fluorophore with a permanently charged sulfomethyl group, conferring >100‑fold higher water solubility than 4‑methylesculetin [2][3]. It is suitable for designing aqueous‑compatible fluorescent sensors (e.g., for metal ions or reactive oxygen species) where the solubility of neutral coumarins limits assay performance.

In Vivo Pharmacological Studies Requiring Extended Metabolic Stability

The slower predicted glucuronidation rate (class‑level inference from the C‑4 hydrophilicity trend) [1] suggests prolonged systemic exposure compared with rapidly cleared neutral analogs. This supports its use in preclinical models where sustained compound levels are desired without frequent re‑dosing.

Quote Request

Request a Quote for 4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.